1-(3-Aminoazetidin-1-yl)prop-2-en-1-one, trifluoromethanesulfonic acid

CAS No.: 2060047-56-3

Cat. No.: VC2613477

Molecular Formula: C7H11F3N2O4S

Molecular Weight: 276.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2060047-56-3 |

|---|---|

| Molecular Formula | C7H11F3N2O4S |

| Molecular Weight | 276.24 g/mol |

| IUPAC Name | 1-(3-aminoazetidin-1-yl)prop-2-en-1-one;trifluoromethanesulfonic acid |

| Standard InChI | InChI=1S/C6H10N2O.CHF3O3S/c1-2-6(9)8-3-5(7)4-8;2-1(3,4)8(5,6)7/h2,5H,1,3-4,7H2;(H,5,6,7) |

| Standard InChI Key | YCKICQZGOGLJQW-UHFFFAOYSA-N |

| SMILES | C=CC(=O)N1CC(C1)N.C(F)(F)(F)S(=O)(=O)O |

| Canonical SMILES | C=CC(=O)N1CC(C1)N.C(F)(F)(F)S(=O)(=O)O |

Introduction

Chemical Properties and Structure

Molecular Identification

1-(3-Aminoazetidin-1-yl)prop-2-en-1-one, trifluoromethanesulfonic acid is a complex organic compound identified by the following properties:

| Property | Value |

|---|---|

| CAS Number | 2060047-56-3 |

| Molecular Formula | C7H11F3N2O4S |

| Molecular Weight | 276.24 g/mol |

| IUPAC Name | 1-(3-aminoazetidin-1-yl)prop-2-en-1-one;trifluoromethanesulfonic acid |

The compound features several functional groups that contribute to its chemical behavior and reactivity potential.

Structural Characteristics

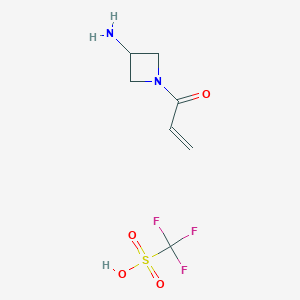

The structure of 1-(3-Aminoazetidin-1-yl)prop-2-en-1-one, trifluoromethanesulfonic acid can be described as a combination of distinct structural components:

-

An azetidine ring system (a four-membered nitrogen-containing heterocycle)

-

An amino group at the 3-position of the azetidine ring

-

A prop-2-en-1-one (acryloyl) moiety attached to the azetidine nitrogen

-

A trifluoromethanesulfonic acid component

This arrangement creates a molecule with multiple reactive sites, making it valuable for various chemical transformations. The azetidine ring provides a rigid scaffold with specific spatial arrangements of functional groups, while the amino group and the propenone moiety offer sites for further functionalization.

Applications and Uses

Organic Synthesis Applications

1-(3-Aminoazetidin-1-yl)prop-2-en-1-one, trifluoromethanesulfonic acid serves as a valuable reagent in organic synthesis due to its functional group diversity and reactivity profile. The compound can potentially participate in various transformations:

-

As a building block in the synthesis of more complex heterocyclic systems

-

In pharmaceutical intermediate preparation

-

As a substrate for conjugate addition reactions via the α,β-unsaturated carbonyl system

-

In ring expansion or contraction methodologies

| Hazard Type | Description | Precaution |

|---|---|---|

| Corrosivity | Can cause severe skin burns and eye damage | Use appropriate personal protective equipment including gloves, eye protection, and lab coats |

| Toxicity | Harmful if swallowed | Avoid ingestion and practice good laboratory hygiene |

| Reactivity | May be corrosive to metals | Store in appropriate containers and avoid contact with reactive metals |

All laboratory work with this compound should be conducted in a properly ventilated fume hood with appropriate personal protective equipment. Waste disposal should follow institutional and local regulations for the handling of corrosive and potentially hazardous substances.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume